molecular formula C14H18O4 B14607216 2-Phenoxyethyl 4-methoxy-3-methylbut-2-enoate CAS No. 60359-35-5

2-Phenoxyethyl 4-methoxy-3-methylbut-2-enoate

Cat. No.: B14607216
CAS No.: 60359-35-5
M. Wt: 250.29 g/mol
InChI Key: YRKQVMNIMFNOLT-UHFFFAOYSA-N
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Description

2-Phenoxyethyl 4-methoxy-3-methylbut-2-enoate is an organic compound belonging to the class of enoate esters. These esters are characterized by the presence of an α,β-unsaturated carboxylic ester group, where the ester carbonyl function is conjugated to a carbon-carbon double bond at the α,β position . This compound is notable for its unique structure, which combines phenoxyethyl and methoxy-methylbutenoate moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxyethyl 4-methoxy-3-methylbut-2-enoate typically involves the esterification of 2-phenoxyethanol with 4-methoxy-3-methylbut-2-enoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration ensures consistent product quality. Industrial production also emphasizes the recovery and recycling of solvents and catalysts to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-Phenoxyethyl 4-methoxy-3-methylbut-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Phenoxyethyl 4-methoxy-3-methylbut-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenoxyethyl 4-methoxy-3-methylbut-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active phenoxyethyl and methoxy-methylbutenoate moieties. These moieties can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenoxyethyl 4-methoxy-3-methylbut-2-enoate is unique due to the presence of both phenoxyethyl and methoxy-methylbutenoate groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

60359-35-5

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

2-phenoxyethyl 4-methoxy-3-methylbut-2-enoate

InChI

InChI=1S/C14H18O4/c1-12(11-16-2)10-14(15)18-9-8-17-13-6-4-3-5-7-13/h3-7,10H,8-9,11H2,1-2H3

InChI Key

YRKQVMNIMFNOLT-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)OCCOC1=CC=CC=C1)COC

Origin of Product

United States

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